UNC2170 (maleate)
Description
Significance of Histone Methylation in Cellular Processes
Histone methylation, the addition of methyl groups to the amino acid residues of histone proteins, is a key epigenetic mark with profound effects on cellular function. wikipedia.orgbiomodal.com This modification can either activate or repress gene transcription depending on the specific site and degree of methylation. wikipedia.org For instance, trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) is generally associated with active genes, while trimethylation at H3K27 (H3K27me3) is a hallmark of gene silencing. promega.com.au Histone methylation is integral to a wide array of cellular processes, including DNA repair, cell cycle control, and embryonic development. nih.govnumberanalytics.comnih.gov Dysregulation of histone methylation has been implicated in various diseases, including cancer. wikipedia.orgnumberanalytics.com
Role of Methyl-Lysine Reader Proteins in Chromatin Dynamics
The "language" of histone methylation is interpreted by a specialized class of proteins known as methyl-lysine "readers". acs.orguniklinik-freiburg.de These proteins contain specific domains, such as Tudor, chromo, and MBT domains, that recognize and bind to methylated lysine residues on histones. frontiersin.org This binding event serves to recruit other proteins and protein complexes to specific regions of the chromatin, thereby influencing chromatin structure and gene expression. acs.orgfrontiersin.org There are over 200 identified methyl-lysine reader proteins, each with distinct roles in cellular processes, highlighting the complexity of this regulatory layer. discoveryontarget.com
Introduction to 53BP1 (p53-Binding Protein 1) as a Key Methyl-Lysine Reader
Among the family of methyl-lysine readers, p53-Binding Protein 1 (53BP1) has garnered significant attention for its crucial role in the DNA damage response (DDR). cellsignal.comnih.gov 53BP1 is a large, multi-domain protein that acts as a scaffold or adaptor, facilitating the signaling cascade initiated by DNA double-strand breaks (DSBs). nih.gov
A key structural feature of 53BP1 is its tandem Tudor domain. cellsignal.com This domain is responsible for recognizing and binding to specific methylated lysine residues on histone tails. cellsignal.comnih.gov X-ray crystallography studies have revealed that UNC2170 binds at the interface of two Tudor domains of a 53BP1 dimer. nih.govacs.orgnih.gov The tert-butyl amine group of UNC2170 anchors the compound within the methyl-lysine binding pocket of 53BP1, effectively competing with its natural substrates. nih.govacs.orgnih.gov
In the event of a DSB, 53BP1 is recruited to the site of damage, where it plays a pivotal role in dictating the choice of repair pathway. nih.govcam.ac.uk It primarily promotes the non-homologous end joining (NHEJ) pathway, a rapid but potentially error-prone mechanism, while simultaneously inhibiting the high-fidelity homologous recombination (HR) pathway. nih.govcam.ac.uk This function is critical for maintaining genomic stability, particularly in the G1 phase of the cell cycle. nih.gov 53BP1's role extends to other critical cellular processes such as V(D)J recombination, which is essential for generating antibody diversity. nih.gov
The recruitment of 53BP1 to DSBs is critically dependent on its interaction with a specific histone mark: the dimethylation of lysine 20 on histone H4 (H4K20me2). oup.combiorxiv.orgnih.gov The tandem Tudor domain of 53BP1 directly recognizes and binds to H4K20me2, which is present at sites of DNA damage. oup.comnih.gov This interaction is a key event that localizes 53BP1 to the damaged chromatin, enabling it to execute its functions in DNA repair. biorxiv.orgnih.gov Interestingly, while H4K20me2 is the primary binding target, 53BP1 can also interact with other methylation states of H4K20, albeit with different affinities. biorxiv.orgaging-us.com
UNC2170: A Chemical Probe for 53BP1
Properties
Molecular Formula |
C14H21BrN2O · C4 |
|---|---|
Synonyms |
3-bromo-N-[3-[(1,1-dimethylethyl)amino]propyl]-benzamide, 2Z-butenedioate |
Origin of Product |
United States |
Discovery and Initial Characterization of Unc2170
Identification of UNC2170 as a Ligand for 53BP1 Tudor Domain
The DNA damage response protein 53BP1 plays a crucial role in recognizing histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a modification associated with double-strand DNA breaks. nih.govacs.orgactivemotif.comnih.govcapes.gov.brvanderbilt.edu This recognition is mediated by the tandem Tudor domain within the 53BP1 protein. nih.govacs.orgactivemotif.comnih.govcapes.gov.brvanderbilt.educellsignal.cnnih.govresearchgate.netbiorxiv.org The identification of UNC2170 as a ligand for this specific domain was a significant step in developing tools to study 53BP1 function. nih.govacs.orgactivemotif.comnih.govcapes.gov.brvanderbilt.eduresearchgate.net
High-Throughput Screening Methodologies
The discovery of UNC2170 involved high-throughput screening (HTS) methodologies. One approach utilized an AlphaScreen-based proximity assay, which was previously developed for identifying ligands targeting histone methyl-lysine reader proteins. nih.govresearchgate.netresearchgate.netnih.gov This screening tool was employed to initially assess binding to 53BP1. nih.gov
Cross-Screening Approaches for Methyl-Lysine Reader Proteins
UNC2170 was identified as a preliminary hit for 53BP1 through cross-screening efforts. nih.gov This involved screening libraries of small molecules, including those initially developed as inhibitors for other methyl-lysine readers like L3MBTL1/L3MBTL3, against a panel of various methyl-lysine binding proteins. nih.govcapes.gov.brvanderbilt.eduresearchgate.net This cross-screening approach helped to identify compounds that might interact with a range of methyl-lysine reader domains, ultimately leading to the identification of UNC2170's affinity for 53BP1. nih.govcapes.gov.brvanderbilt.eduresearchgate.net The methyl-lysine reader panel used in some studies included proteins from different families such as Tudor domains (53BP1, UHRF1, PHF1, PHF19), chromodomains (CBX7), MBT domains (L3MBTL1, L3MBTL3, MBTD1), and PHD fingers (JARID1A, PHF23, UHRF1). nih.gov
Ligand-Binding Affinity and Selectivity Profiling
Following its identification, UNC2170 underwent detailed profiling to determine its binding affinity for the 53BP1 Tudor domain and its selectivity against other methyl-lysine binding proteins.
Determination of Binding Constants (Kd) and Inhibition Constants (IC50)
Binding studies revealed that UNC2170 binds to the 53BP1 Tudor domain with a dissociation constant (Kd) of approximately 22 µM. nih.govcellsignal.cnresearchgate.netmedchemexpress.comsci-hub.se Isothermal titration calorimetry (ITC) experiments confirmed this binding and provided a Kd value of 22 ± 2.5 µM. nih.govcellsignal.cn In inhibition assays, UNC2170 demonstrated an IC50 value of around 29-30 µM against 53BP1 activity in disrupting the binding between 53BP1 and the H4K20me2 peptide. researchgate.netnih.govmedchemexpress.comsci-hub.se
Here is a summary of the binding constants:
| Constant | Value | Method | Reference |
| Kd | 22 µM | AlphaScreen, ITC | nih.govresearchgate.netmedchemexpress.com |
| Kd | 22 ± 2.5 µM | ITC | nih.govcellsignal.cn |
| IC50 | 30 µM | AlphaScreen-based proximity assay | researchgate.netsci-hub.se |
| IC50 | 29 µM | Not specified (likely AlphaScreen) | medchemexpress.com |
Comparative Selectivity Against Other Methyl-Lysine Binding Proteins
A key aspect of UNC2170's characterization was assessing its selectivity. Profiling against a panel of methyl-lysine reader proteins demonstrated that UNC2170 exhibits notable selectivity for 53BP1. nih.govacs.orgactivemotif.comnih.govcapes.gov.brvanderbilt.edufocusbiomolecules.com UNC2170 showed at least 17-fold selectivity for 53BP1 compared to nine other methyl-lysine reader proteins tested. nih.govacs.orgnih.govcapes.gov.brvanderbilt.edumedchemexpress.comfocusbiomolecules.com At concentrations up to 500 µM, UNC2170 showed no affinity against other members of the tested panel, including other Tudor domain-containing proteins and other readers of methylated H4K20. nih.gov
Assessment of Fragment-Like Ligand Properties
UNC2170 has been described as a fragment-like small molecule ligand. nih.govacs.orgnih.govcapes.gov.brvanderbilt.eduresearchgate.netmedchemexpress.com Its molecular weight is 313.24. nih.gov The fragment-like nature of UNC2170, along with its modest affinity, contributed to its initial characterization as a lead compound for further development. nih.govresearchgate.net Structural studies, including X-ray crystallography, revealed that UNC2170 binds at the interface of two Tudor domains within a 53BP1 dimer. nih.govacs.orgnih.govcapes.gov.brresearchgate.net The tert-butyl amine moiety of UNC2170 was found to anchor the compound in the methyl-lysine binding pocket of 53BP1, allowing it to compete with endogenous methyl-lysine substrates. nih.govacs.orgnih.govcapes.gov.brresearchgate.net This binding mode, engaging the interface of two Tudor domains, is distinct from how some other ligands interact with methyl-lysine binding domains. researchgate.netpnas.orgresearchgate.net
Molecular Mechanism of Action and Target Engagement
Structural Basis of UNC2170-53BP1 Interaction
Structural investigations, primarily through X-ray crystallography, have provided detailed insights into how UNC2170 interacts with the 53BP1 Tudor domain nih.govacs.orgbiosschina.comcaymanchem.comunc.edu. These studies are crucial for understanding the compound's binding mode and the basis for its antagonistic activity.
X-ray Crystallography of UNC2170-53BP1 Tudor Domain Complex
X-ray crystallography has been employed to determine the crystal structure of the 53BP1 Tudor domain in complex with UNC2170 nih.govacs.orgbiosschina.comcaymanchem.comunc.edu. This structural data, available under Protein Data Bank (PDB) entry 4RG2, reveals the precise atomic arrangement of the complex and the nature of the interactions between UNC2170 and the protein acs.orgchemrxiv.org. The crystal structure shows that UNC2170 binds at the interface of two Tudor domains within a 53BP1 dimer nih.govacs.orgbiosschina.comcaymanchem.comunc.edu.
Identification of Binding Pocket and Key Interacting Residues
Structural analysis of the UNC2170-53BP1 complex has identified the specific binding pocket occupied by UNC2170 nih.govbiosschina.comcaymanchem.comunc.edu. The tert-butyl amine moiety of UNC2170 plays a crucial role in anchoring the compound within the methyl-lysine binding pocket of 53BP1 nih.govbiosschina.comunc.edu. This pocket is typically an aromatic cage designed to accommodate methylated lysine (B10760008) residues biosschina.comchemrxiv.org. Key interacting residues within the 53BP1 Tudor domain that engage with UNC2170 have been identified through these structural studies chemrxiv.org.
Mechanism of Competition with Endogenous Methyl-Lysine Substrates
UNC2170 functions as a competitor with endogenous methyl-lysine substrates, such as histone H4 dimethylated on lysine 20 (H4K20me2), for binding to the 53BP1 Tudor domain nih.govacs.orgbiosschina.comcaymanchem.comunc.edu. The structural studies indicate that UNC2170's binding within the methyl-lysine pocket directly interferes with the ability of H4K20me2 to bind nih.govbiosschina.comunc.edu. This competitive mechanism underlies UNC2170's antagonistic effect on 53BP1 function nih.govunc.edu.
Analysis of Binding at the Interface of Dimeric Tudor Domains
A notable finding from the X-ray crystallography is that UNC2170 binds at the interface formed by two Tudor domains of a 53BP1 dimer nih.govacs.orgbiosschina.comcaymanchem.comunc.edu. This suggests that UNC2170 may stabilize or interact with a dimeric conformation of the 53BP1 Tudor domain chemrxiv.orgbiorxiv.org. This binding mode, engaging a larger protein surface at the interface, presents an alternative strategy for targeting tandem Tudor domains compared to solely targeting the canonical methyl-lysine binding pocket nih.govresearchgate.net. This interfacial binding contributes to the compound's ability to compete with endogenous substrates and modulate 53BP1 activity nih.govunc.edu.
Antagonistic Activity of UNC2170 on 53BP1 Function
Beyond its binding characteristics, UNC2170 has been shown to act as an antagonist of 53BP1 function nih.govbiosschina.comcaymanchem.comactivemotif.comunc.edu. This antagonistic activity has been demonstrated in various experimental settings, including cellular lysates nih.govbiosschina.comcaymanchem.comactivemotif.comunc.edu.
Modulation of 53BP1 Activity in Cellular Lysates
Studies using cellular lysates have shown that UNC2170 can modulate 53BP1 activity nih.govbiosschina.comcaymanchem.comactivemotif.comunc.edu. For instance, UNC2170 treatment has been reported to result in a significant increase in soluble 53BP1 compared to untreated lysates or lysates treated with a negative control compound medchemexpress.com. This suggests that UNC2170 disrupts the normal interactions or localization of 53BP1 within the cellular context, consistent with its role as an antagonist nih.govbiosschina.comcaymanchem.comactivemotif.comunc.edu.
| Compound Name | Target Protein | Binding Site | Mechanism of Action | Key Finding |
| UNC2170 | 53BP1 | Tudor Domain (methyl-lysine pocket and dimeric interface) | Antagonist, Competitive Binding | Binds at the interface of 53BP1 Tudor domain dimer; competes with methyl-lysine substrates. nih.govacs.orgbiosschina.comcaymanchem.comunc.edu |
| H4K20me2 (Peptide) | 53BP1 | Tudor Domain (methyl-lysine pocket) | Endogenous Substrate | Natural ligand for 53BP1 Tudor domain. nih.govcaymanchem.comactivemotif.comunc.edu |
Impact on 53BP1 Recruitment to Damaged Chromatin
Consistent with its mechanism as a 53BP1 antagonist that competes with H4K20me2 binding, UNC2170 has been shown to impact the recruitment of 53BP1 to sites of DNA damage. Research indicates that UNC2170 can disrupt the accumulation of 53BP1 on damaged chromatin. researchgate.netresearchgate.net This effect was observed in cellular contexts, demonstrating that the molecular antagonism translates into an impact on the spatial localization of 53BP1 within the nucleus following DNA damage. researchgate.net
Downstream Cellular Effects of 53BP1 Antagonism
Antagonism of 53BP1 by UNC2170 leads to specific downstream cellular effects, particularly in processes that are dependent on the functional activity of the 53BP1 Tudor domain and its role in the DNA damage response.
Suppression of Class Switch Recombination (CSR) in B Cells
One notable cellular effect of UNC2170 is the suppression of class switch recombination (CSR) in B cells. nih.govcaymanchem.commedchemexpress.comfocusbiomolecules.comresearchgate.netnih.gov CSR is a biological mechanism in activated B cells that changes the isotype of the antibody produced while maintaining antigen specificity. wikipedia.orgfrontiersin.org This process requires a functional 53BP1 Tudor domain. nih.govcaymanchem.comfocusbiomolecules.comresearchgate.netnih.gov Treatment of B cells with UNC2170 has been shown to reduce the efficiency of CSR, phenocopying the defect observed in 53BP1 mutant B cells. nih.govmedchemexpress.com For instance, at a concentration of 75 µM, UNC2170 treatment resulted in CSR occurring at approximately 64% the effectiveness of untreated cells. nih.gov
Analysis of Cellular Processes Requiring Functional 53BP1 Tudor Domain
The suppression of CSR by UNC2170 highlights it as a cellular process that relies on the functional integrity of the 53BP1 Tudor domain. The Tudor domain's ability to recognize and bind H4K20me2 is crucial for 53BP1's proper localization and function at DNA damage sites, which in turn is necessary for efficient CSR. nih.govcaymanchem.comcellsignal.cnfocusbiomolecules.com Therefore, the impact of UNC2170 on CSR serves as a cellular validation of its activity as a 53BP1 Tudor domain antagonist.
Influence on Genomic Stability Pathways
53BP1 plays a critical role in maintaining genomic stability, particularly in the context of DNA double-strand break repair. medchemexpress.comcellsignal.cnnih.gov It acts as a key regulator of DSB repair pathway choice, favoring the non-homologous end joining (NHEJ) pathway and limiting DNA end resection, a process required for homologous recombination (HR). cellsignal.cnchemrxiv.orgresearchgate.net By antagonizing 53BP1, UNC2170 can influence this balance. Mechanistically, preventing 53BP1 from recognizing methylated histones at damage sites is hypothesized to alter the cellular decision between NHEJ and HR. nih.gov Studies involving the depletion of 53BP1 in BRCA1-null contexts have shown a restoration of HR and genomic stability, suggesting that inhibiting 53BP1 function can shift the repair balance towards HR. nih.govchemrxiv.org UNC2170, by antagonizing 53BP1's interaction with chromatin marks, provides a chemical tool to investigate how disrupting 53BP1 activity influences these fundamental genomic stability pathways.
Structure Activity Relationship Sar Studies and Analogue Development
Design and Synthesis of UNC2170 Analogues
The design and synthesis of UNC2170 analogues involve strategic modifications to key chemical regions to explore the steric and electronic requirements for binding to 53BP1. nih.gov
Strategic Modifications of Key Chemical Regions (e.g., basic amine, linker, aromatic ring)
Basic Amine: Modifications to the basic amine group of UNC2170 have been explored. Replacing the secondary N-tert-butyl amine with a dimethyl amine resulted in a loss of binding activity. nih.gov Other tertiary amines also showed no appreciable binding activity. nih.gov A pyrrolidine (B122466) amine modification also did not improve affinity. nih.gov These findings suggest that a sterically bulky, lipophilic secondary amine is preferred for binding in the Kme pocket of 53BP1. nih.gov
Linker: Various linkers were explored to alter the distance and flexibility between the basic amine and the aromatic functional group. nih.gov Substituting the amide bond with a sulfonamide linker led to a loss of 53BP1 binding affinity. nih.gov Converting the amide to a benzylamine (B48309) also abrogated binding. nih.gov Modifications to the flexibility and length of the linker generally resulted in a loss of binding affinity. researchgate.net
Aromatic Ring: SAR studies extended to the aromatic ring of UNC2170. Removing the bromine atom or changing its position (regioisomers) resulted in inactive compounds, suggesting a specific interaction involving the bromine. nih.gov However, incorporating other bulky, lipophilic substituents at the 3-position of the aromatic moiety, such as an isopropyl group or a trifluoromethyl substituent, maintained or showed comparable binding affinity to UNC2170. nih.govresearchgate.net This indicates that while the bromine is important, other lipophilic groups at this position are tolerated or preferred. nih.gov
Synthetic Methodologies for Analogue Generation
The synthesis of UNC2170 and its analogues has been carried out using standard amide coupling reactions between appropriately substituted benzoic acids and the corresponding amines. researchgate.net Purification and characterization of these compounds followed standard procedures. researchgate.net
Evaluation of Binding Affinity and Selectivity of Analogues
The binding affinity and selectivity of UNC2170 analogues are evaluated using a combination of in vitro binding assays and cellular assays. nih.gov
In Vitro Binding Assays (e.g., AlphaScreen, ITC)
AlphaScreen: An AlphaScreen bead-based proximity assay is used to initially assess 53BP1 binding and evaluate the potency and selectivity of synthesized ligands against a panel of methyl-lysine readers. nih.gov IC50 values are determined from these assays. nih.gov
ITC (Isothermal Titration Calorimetry): ITC is used to confirm ligand binding and determine the dissociation constant (Kd) for the interaction between 53BP1 and UNC2170 or its analogues. nih.govchemrxiv.org ITC can also provide information about the binding stoichiometry. chemrxiv.org For example, ITC confirmed that UNC2170 binds to the 53BP1 tandem tudor domain with a Kd of 22 ± 2.5 µM. nih.gov ITC studies also confirmed that certain modifications, like the replacement of the N-tert-butyl amine with a dimethyl amine, resulted in no measurable affinity. nih.gov
Cellular Assays for Functional Modulation
Cellular assays are employed to assess the functional activity of UNC2170 and its analogues. UNC2170 has been shown to function as a 53BP1 antagonist in cellular lysates and demonstrates cellular activity by suppressing class switch recombination, a process that requires a functional 53BP1 tudor domain. nih.govnih.govacs.org UNC2170 has also been shown to disrupt the recruitment of 53BP1 to damaged chromatin, although at relatively high concentrations. researchgate.net NanoBRET and 53BP1-dependent foci formation assays can be used to confirm that compounds can engage full-length 53BP1 in a cellular environment. nih.gov
Correlation of Structural Features with Biological Activity
The SAR studies have established clear correlations between structural features of UNC2170 analogues and their biological activity, primarily their binding to 53BP1. nih.gov
The tert-butyl amine group is critical for anchoring UNC2170 in the methyl-lysine binding pocket, and modifications to this group generally lead to a loss of affinity. nih.govresearchgate.net A bulky, lipophilic secondary amine is favored. nih.gov
The linker region's flexibility and length are important, as modifications to the amide bond or changes in linker length negatively impact binding. nih.govresearchgate.net
The bromine on the aromatic ring plays a role in specific interactions, but lipophilic substitutions at the 3-position can maintain or improve potency. nih.govresearchgate.net
Data Tables
While specific comprehensive data tables for all synthesized analogues and their corresponding binding data were not fully extracted from the search results in a format suitable for direct interactive table generation here, the search results provide examples of the type of data collected during these studies.
For instance, AlphaScreen IC50 values are reported for various analogues, often compared to UNC2170 (Compound 1). nih.gov ITC provides Kd values. nih.govchemrxiv.org
Below is a conceptual representation of how such data is presented and interpreted in SAR studies, based on the search findings:
| Compound | Structural Modification (Relative to UNC2170) | AlphaScreen IC50 (µM) | ITC Kd (µM) | Binding Activity (Qualitative) |
| UNC2170 (1) | Reference Compound | 29 ± 7.4 nih.gov | 22 ± 2.5 nih.gov | Active |
| Compound 2 | N-tert-butyl amine replaced with dimethyl amine | >100 nih.gov | No measurable | Inactive |
| Compound 3 | Isopropyl amino | >100 nih.gov | - | Inactive |
| Compound 4 | Secondary amine methylated (UNC2892) | >100 (up to 500 µM) nih.gov | No measurable | Inactive (Negative Control) |
| Compound 7 | Amide replaced with sulfonamide linker | Loss of affinity nih.gov | - | Inactive |
| Compound 8 | Amide converted to benzylamine | Abrogated binding nih.gov | - | Inactive |
| Compound 14 | Bromine removed | No measurable binding nih.gov | - | Inactive |
| Compound 15 | Bromine regioisomer | Inactive nih.gov | - | Inactive |
| Compound 16 | Bromine regioisomer | Inactive nih.gov | - | Inactive |
| Compound 20 | 3-position with isopropyl | Maintained potency nih.gov | - | Active |
| Compound 21 | 3-position with trifluoromethyl | Comparable to UNC2170 nih.gov | 10 ± 1.0 nih.gov | Active |
| Compound 22 | 4-position with trifluoromethyl | Inactive nih.gov | - | Inactive |
Identification of Pharmacophore Requirements
Analysis of the UNC2170 structure suggested three primary regions for modification: the basic amine, the linker region, and the aromatic ring. nih.gov Structural studies, including X-ray crystallography, revealed that the tert-butyl amine moiety of UNC2170 is critical, anchoring the compound within the methyl-lysine binding pocket of 53BP1. nih.govacs.orgnih.govunc.edubiosschina.com This interaction is competitive with endogenous methyl-lysine substrates. nih.govacs.orgnih.govunc.edubiosschina.com The crystal structure of the 53BP1 Tudor domain-UNC2170 complex showed the compound binding at the interface of two Tudor domains in the 53BP1 dimer, with the tert-butyl group occupying an aromatic cage. nih.gov
Early SAR exploration of the basic amine highlighted the preference for a sterically bulky, lipophilic secondary amine for effective binding in the Kme pocket. nih.gov Modifications to the secondary tert-butyl amine of UNC2170 typically resulted in a complete loss of affinity for 53BP1. researchgate.netnih.gov For instance, replacing the secondary N-tert-butyl amine with a dimethyl amine group, which more closely mimics the endogenous H4K20me2 substrate, resulted in no measurable binding activity. nih.gov Similarly, incorporating other tertiary amines or replacing the basic amine with an oxygen also led to a loss of activity. nih.gov
SAR studies on the aromatic ring indicated that the bromine atom at the meta position of the benzamide (B126) is important for specific interaction with 53BP1, as its removal or repositioning to other positions resulted in inactive compounds. nih.gov
Rational Design for Improved Potency and Specificity
Based on the initial SAR data and structural insights, rational design efforts aimed to improve the potency and selectivity of UNC2170. nih.govunc.edu The binding mode of UNC2170 at the interface of the dimeric Tudor domains suggested opportunities to engage a larger protein surface. researchgate.netnih.gov However, initial SAR explorations revealed only modest improvements in potency, potentially due to steric constraints within the binding pocket formed upon dimerization. nih.govchemrxiv.org
Despite the challenges in significantly expanding UNC2170 while maintaining potency, the structural data provides a foundation for the development of higher-quality chemical probes for 53BP1. nih.gov The approach of targeting the interface between the tandem Tudor domains is considered a promising strategy for modulating these proteins. researchgate.net
Comparison with Other 53BP1 Ligands and Inhibitors
UNC2170 was identified through a cross-screening approach against a panel of methyl-lysine reader proteins, demonstrating its selectivity for 53BP1 over other tested proteins, including other Tudor domain-containing proteins and readers of methylated H4K20. nih.govnih.govmedchemexpress.combiosschina.com Its affinity for 53BP1 (Kd = 22 µM) is comparable to that of the native histone peptide (Kd = 20 µM). chemrxiv.org
While UNC2170 was the first selective small molecule ligand discovered for the 53BP1 TTD unc.edu, other 53BP1 antagonists and inhibitors have been reported or are under development. For example, DP308, a quinoline-based compound, was identified as a 53BP1 antagonist with an IC50 of 1.69 µM, showing higher potency than UNC2170 in an AlphaScreen assay. chemrxiv.org Another compound, UNC9512, identified through a focused DNA-encoded library screen, exhibits a 1:1 stoichiometric binding ratio with the 53BP1 TTD and shows selectivity over other Kme reader domains. nih.gov UNC9512 inhibited the 53BP1 TTD:Histone 4 interaction in cells with an IC50 of 8.5 ± 2.0 μM. nih.gov
These comparisons highlight that while UNC2170 provided a valuable starting point as a selective, fragment-like ligand, ongoing research has led to the discovery and development of more potent 53BP1 inhibitors with potentially different binding characteristics or improved cellular efficacy. cellsignal.cnchemrxiv.orgnih.gov
Binding Affinity and Inhibition Data for Selected 53BP1 Ligands
| Compound | Target Domain | Binding Affinity (Kd) | Inhibition (IC50) | Selectivity vs. other Kme readers | Binding Mode |
| UNC2170 | 53BP1 TTD | 22 ± 2.5 µM nih.govcellsignal.cnmedchemexpress.comchemrxiv.org | 29 µM medchemexpress.com | ≥ 17-fold nih.govnih.govmedchemexpress.combiosschina.com | Interface of two Tudor domains researchgate.netnih.govacs.orgnih.govunc.edu |
| DP308 | 53BP1 TTD | Not specified | 1.69 µM chemrxiv.org | Not specified | Not specified |
| UNC9512 | 53BP1 TTD | Not specified | 8.5 ± 2.0 µM (cellular) nih.gov | Selective nih.gov | 1:1 stoichiometric nih.gov |
| H4K20me2 peptide | 53BP1 TTD | 20 µM chemrxiv.org | Not specified | Endogenous ligand | Methyl-lysine binding pocket nih.govacs.orgnih.govunc.edubiosschina.com |
Application of Unc2170 As a Chemical Probe in Biological Research
Utilization in Elucidating 53BP1-Mediated Biological Pathways
UNC2170 serves as a critical tool for dissecting the biological pathways in which 53BP1 plays a central role. medchemexpress.comnih.gov One of the most significant applications is in the study of Class Switch Recombination (CSR), an immunological process required for mature B cells to produce different antibody isotypes. This process is known to require a functional 53BP1 tudor domain. caymanchem.comnih.govactivemotif.com Research has demonstrated that UNC2170 can suppress CSR in cellular assays. caymanchem.commedchemexpress.comnih.gov By observing the reduction in CSR in the presence of UNC2170, researchers can confirm the compound's function as a 53BP1 antagonist within a cellular context and further probe the specific role of 53BP1 in this B-cell maturation pathway. medchemexpress.com This antagonistic activity provides a method to phenocopy the effects of 53BP1 mutations, offering insights into the consequences of its functional loss. medchemexpress.com
Tool for Investigating Histone H4K20me2 Recognition and Its Biological Significance
The primary mechanism of 53BP1 function involves the recognition of specific epigenetic marks on histones. nih.gov The tandem tudor domain (TTD) of 53BP1 is responsible for binding to dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a modification associated with sites of DNA double-strand breaks. focusbiomolecules.comactivemotif.commybio.ieactivemotif.com UNC2170 was specifically identified as a ligand that targets this interaction. researchgate.netcellsignal.com
Structural studies have provided a detailed understanding of how UNC2170 functions. nih.gov X-ray crystallography reveals that UNC2170 binds at the interface of two tudor domains within a 53BP1 dimer. nih.govresearchgate.netnih.gov Its tert-butyl amine group anchors the compound within the methyl-lysine (Kme) binding pocket of 53BP1. nih.govresearchgate.net This placement makes UNC2170 a direct competitor with the endogenous H4K20me2 substrate for binding to 53BP1. nih.govcellsignal.comnih.gov By blocking the recognition of H4K20me2, UNC2170 allows researchers to investigate the downstream biological consequences of disrupting this specific protein-histone interaction, which is a critical event in chromatin regulation. nih.gov
Table 1: Binding Affinity of UNC2170 for 53BP1
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | 29 µM | medchemexpress.comnih.gov |
| Kd | 22 µM | medchemexpress.comnih.govcellsignal.com |
Contribution to Understanding DNA Damage Response Mechanisms
UNC2170 is instrumental in studying the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA lesions. nih.govnih.gov 53BP1 is a key mediator in the DDR, particularly in its role of promoting the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). cellsignal.comnih.gov The recruitment of 53BP1 to DSBs is a crucial step that depends on its binding to the H4K20me2 mark. nih.gov
By functioning as a 53BP1 antagonist, UNC2170 allows researchers to probe the importance of the 53BP1-H4K20me2 interaction within the broader DDR cascade. caymanchem.comnih.govcellsignal.com Inhibiting this interaction prevents the proper localization and accumulation of 53BP1 at DNA break sites, which in turn affects the recruitment of other repair factors and the balance between different repair pathways like NHEJ and homologous recombination (HR). nih.gov This makes UNC2170 a valuable chemical tool for dissecting the molecular choreography of DNA repair and understanding how pathway choice is regulated. nih.govuzh.ch
Development of Assays and Models for Studying 53BP1 Function
The discovery of UNC2170 was itself a result of advanced assay development, identified through a bead-based proximity assay known as AlphaScreen. nih.gov As a "fragment-like" ligand of modest affinity, it has served as a foundational tool and a starting point for the development of more potent and cell-active 53BP1 antagonists. nih.govcellsignal.com Researchers have used UNC2170 to conduct structure-activity relationship (SAR) studies, systematically modifying its chemical structure to improve binding affinity and selectivity. nih.govresearchgate.net Furthermore, UNC2170 is often used as a reference or control compound in screening assays designed to identify novel small-molecule inhibitors of 53BP1. medchemexpress.comnih.govchemrxiv.org Its existence has thus catalyzed further drug discovery efforts aimed at targeting this important protein in the DNA damage response pathway. chemrxiv.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| UNC2170 (maleate) |
| UNC2892 |
| DP308 |
| UNC7648 |
| UNC8531 |
| UNC1078 |
| UNC1118 |
| UNC1215 |
| UNC2991 |
| UNC3351 |
Future Directions and Research Opportunities
Exploration of Novel 53BP1-Related Biological Functions
UNC2170 acts as an antagonist of 53BP1 by binding to its tandem Tudor domain (TTD), the region responsible for recognizing dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a key epigenetic mark at sites of DNA double-strand breaks (DSBs). chemrxiv.orgnih.govcaymanchem.com This inhibitory action has been shown to suppress class switch recombination (CSR), a process dependent on a functional 53BP1 Tudor domain. nih.govcaymanchem.comresearchgate.net
Future research can leverage UNC2170 to explore other potential biological functions of 53BP1 beyond its established role in non-homologous end joining (NHEJ) repair. cellsignal.com For instance, investigating the impact of UNC2170 on cellular processes where 53BP1 is implicated, but its precise mechanism is unclear, could yield novel insights. The use of UNC2170 in various cellular contexts and in response to different types of DNA damage may uncover previously unappreciated roles of 53BP1 in maintaining genomic integrity.
Development of Advanced Chemical Probes with Enhanced Properties
While UNC2170 is a valuable tool, there is room for the development of more advanced chemical probes with improved characteristics.
UNC2170 exhibits micromolar affinity for 53BP1, with a dissociation constant (Kd) of 22 µM and an IC50 of 29 µM. medchemexpress.comnih.gov It demonstrates at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins. nih.govcaymanchem.comresearchgate.net Structure-activity relationship (SAR) studies have been initiated to enhance its potency. nih.gov Modifications to the aromatic ring of UNC2170 have shown that lipophilic substituents at the 3-position are generally preferred for maintaining potency. nih.gov
Future efforts should focus on synthesizing and screening analogs of UNC2170 to identify compounds with significantly higher affinity and greater selectivity. High-throughput screening (HTS) campaigns, guided by the structural information from the UNC2170-53BP1 complex, could accelerate the discovery of more potent inhibitors. nih.gov For example, a novel inhibitor, DP308, with a significantly lower IC50 value of 1.69 µM, was identified through an AlphaScreen-based HTS. nih.gov
| Compound | Binding Affinity (Kd) | IC50 | Selectivity |
|---|---|---|---|
| UNC2170 | 22 µM medchemexpress.comnih.gov | 29 µM medchemexpress.com | >17-fold over other Kme readers nih.govcaymanchem.comresearchgate.net |
| DP308 | ~2.7 µM nih.gov | 1.69 µM nih.gov | Not specified |
UNC2170 has been shown to be highly cell-permeant with no significant measurable cellular efflux. nih.gov This property is crucial for its use in cellular assays. However, for specific research applications, it may be desirable to modulate the cellular permeability of 53BP1 inhibitors. For instance, developing probes with varying degrees of permeability could allow for more controlled studies of 53BP1 function in different cellular compartments or in whole organisms. Strategies such as substituting specific chemical groups could be employed to alter the lipophilicity and, consequently, the permeability of new UNC2170 analogs. rsc.org
Improved Potency and Selectivity
Integration with Other Epigenetic Chemical Biology Tools
The field of epigenetics benefits greatly from the combined use of various chemical probes that target different components of the chromatin machinery. nih.govactivemotif.com Integrating the use of UNC2170 with inhibitors of other epigenetic "reader," "writer," and "eraser" proteins can help to unravel the complex interplay between different histone modifications and their regulatory proteins. For example, co-treatment of cells with UNC2170 and inhibitors of histone acetyltransferases (HATs) or histone demethylases (HDMs) could reveal synergistic or antagonistic effects on DNA repair and gene expression. mdpi.com Such studies would provide a more holistic understanding of how the epigenetic landscape is dynamically regulated in response to cellular signals.
Unanswered Questions Regarding 53BP1-Mediated Regulation
The discovery of UNC2170 has provided a means to investigate the allosteric regulation of 53BP1. Structural studies have revealed that UNC2170 binds at the interface of a 53BP1 tandem Tudor domain dimer, stabilizing an autoinhibited state where the H4K20me2 binding surface is buried. nih.govbiorxiv.org This suggests that 53BP1 may exist in a conformational equilibrium between an open, active state and a closed, autoinhibited state.
Key unanswered questions that can be addressed using UNC2170 and its more potent derivatives include:
What are the in vivo signals that stabilize the autoinhibited state of 53BP1?
How does the autoinhibited conformation of 53BP1 influence its interaction with other proteins in the DDR pathway, such as RIF1 and PTIP? nih.gov
Does the stabilization of the autoinhibited state by small molecules affect the spatial distribution and mobility of 53BP1 within the nucleus, particularly its interaction with proteins like NuMA that constrain its diffusion? biorxiv.org
Potential for Identifying New Academic Research Avenues
The use of UNC2170 as a chemical probe has the potential to open up entirely new areas of academic research.
Specific Molecular Interactions: By inhibiting the interaction of 53BP1 with H4K20me2, UNC2170 allows for the study of 53BP1 functions that are independent of this binding event. This could lead to the identification of novel binding partners and regulatory mechanisms.
Novel Pathways: The ability to pharmacologically modulate 53BP1 activity with UNC2170 could help in dissecting its role in various cellular pathways beyond the DDR, such as its involvement in tumorigenesis and immunology. researchgate.net The finding that 53BP1 deficiency can enhance the efficiency of CRISPR/Cas9 genome editing suggests that inhibitors like UNC2170 could become valuable tools in gene therapy research. nih.gov
Q & A
Q. What is the primary mechanism by which UNC2170 interacts with 53BP1?
UNC2170 binds competitively to the methyl-lysine (Kme) binding pocket of 53BP1's tandem tudor domain, mimicking endogenous substrates like H4K20me2. Structural studies (X-ray crystallography at 1.5 Å resolution) reveal that its tert-butyl amine group anchors in the Kme pocket via van der Waals forces, hydrogen bonds, and electrostatic interactions. This binding occurs at the interface of two tudor domains in a 53BP1 dimer, as confirmed by ITC and NMR .
Q. Which experimental techniques are essential for validating UNC2170's binding affinity and specificity?
Key methodologies include:
- AlphaScreen assays : Measure inhibitory concentration (IC50) against 53BP1 and selectivity across a panel of Kme-binding proteins (e.g., 17-fold selectivity for 53BP1) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., Kd ~10 µM for analogs like compound 21) .
- X-ray crystallography : Resolves structural interactions (PDB 4RG2) .
- NMR spectroscopy : Tracks chemical shift perturbations in 53BP1 upon UNC2170 binding .
Advanced Research Questions
Q. How do structural modifications to UNC2170's aromatic ring impact its binding to 53BP1?
SAR studies demonstrate strict tolerance for substitutions:
- Halogen scans : Bromine at the 3-position is critical; replacement with Cl, F, or regioisomers (compounds 15–16) abolishes activity. Iodine and lipophilic groups (e.g., CF3, isopropyl) retain binding, suggesting a preference for steric bulk and hydrophobicity .
- Aromatic core rigidity : Modifications like benzofuran or pyridine derivatives reduce affinity, highlighting the necessity of the original scaffold .
Q. Why does UNC2170 show limited efficacy in cellular models despite potent in vitro activity?
Key contradictions and hypotheses:
- Insufficient cellular potency : UNC2170 exhibits an IC50 of ~30 µM in vitro but requires 100–300 µM in cellular assays (e.g., chromatin release or class switch recombination), suggesting suboptimal target engagement .
- Redundant 53BP1 recruitment pathways : 53BP1 relies on both H4K20me2 and H2AK15ub recognition. UNC2170 may not fully disrupt the latter, allowing residual DNA damage response activity .
- Compound stability : Limited metabolic stability or efflux mechanisms could reduce intracellular concentrations .
Q. What methodological approaches resolve contradictions between UNC2170's in vitro and cellular data?
Integrative strategies include:
- Cellular lysate assays : Quantify soluble 53BP1 levels post-treatment to confirm target engagement (e.g., 500 µM UNC2170 increases soluble 53BP1 by ~2-fold) .
- Functional genomics : Combine UNC2170 with 53BP1 knockdown or mutagenesis (e.g., D1521A mutant) to isolate its mechanistic contributions .
- Advanced imaging : FRAP assays to assess 53BP1 mobility at DNA damage sites, though UNC2170 showed no impact on residency time .
Q. How can researchers design analogs of UNC2170 to improve cellular penetration and target engagement?
Design principles from SAR and structural
- Optimize amine substituents : Secondary amines (e.g., isopropyl) enhance binding vs. tertiary amines (compound 4 is inactive) .
- Increase lipophilicity : Larger 3-position substituents (e.g., trifluoromethyl) improve affinity and may enhance membrane permeability .
- Reduce molecular weight : Fragment-like properties of UNC2170 (MW <300 Da) are advantageous; maintain this while introducing metabolically stable groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
